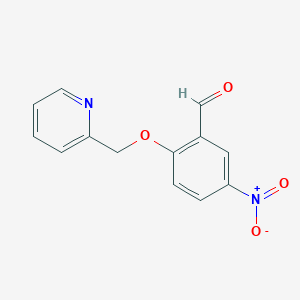
4-PROPYLCYCLOHEXANE-1-THIOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-PROPYLCYCLOHEXANE-1-THIOL is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is notable for its distinct structure, which includes a cyclohexane ring substituted with a propyl group and a mercapto group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of rotten eggs or garlic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPYLCYCLOHEXANE-1-THIOL typically involves the reaction of cyclohexyl halides with thiourea, followed by hydrolysis. The general reaction can be represented as follows:
Cyclohexyl Halide Reaction: Cyclohexyl halide reacts with thiourea to form an intermediate isothiouronium salt.
Hydrolysis: The isothiouronium salt is then hydrolyzed to yield the desired thiol.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-PROPYLCYCLOHEXANE-1-THIOL undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4-n-Propylcyclohexyl disulfide.
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding hydrocarbon.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂), and other peroxides are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution Reactions: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-PROPYLCYCLOHEXANE-1-THIOL has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its interactions with biological molecules, such as proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying thiol-based drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 4-PROPYLCYCLOHEXANE-1-THIOL involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in other molecules, such as the active sites of enzymes. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmercaptan: Similar structure but lacks the propyl group.
Propylmercaptan: Similar structure but lacks the cyclohexane ring.
Cyclohexanethiol: Similar structure but lacks the propyl group
Uniqueness
4-PROPYLCYCLOHEXANE-1-THIOL is unique due to the presence of both a cyclohexane ring and a propyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler thiols .
Eigenschaften
Molekularformel |
C9H18S |
|---|---|
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
4-propylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
HYXJAQHNARCGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8725295.png)








![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine](/img/structure/B8725357.png)




